molecular formula C41H30O26 B1232299 Punicafolin CAS No. 88847-11-4

Punicafolin

Cat. No.: B1232299
CAS No.: 88847-11-4
M. Wt: 938.7 g/mol
InChI Key: DPBVYZVSXAZMAY-UUUCSUBKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The first total syntheses of punicafolin were achieved in seven steps from commercial α-D-glucose . The synthesis involves:

Industrial Production Methods

Industrial production methods for this compound are not well-documented. the synthesis from α-D-glucose provides a potential route for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Punicafolin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Ellagic Acid: A major product formed from the hydrolysis of this compound.

    Glucose: Another product formed from the hydrolysis.

Mechanism of Action

Q & A

Basic Research Questions

Q. What methodologies are commonly used to identify and validate Punicafolin's bioactivity in computational studies?

Computational approaches such as virtual screening and molecular docking are foundational for initial identification. For example, studies prioritize ligands like this compound based on binding energy (B.E.) calculations against target proteins (e.g., SARS-CoV-2 Spike, PL-Pro, M-Pro) . Validation typically involves comparing computational results with established inhibitors (e.g., Lopinavir) to assess predictive accuracy .

Q. What are the standard in vitro assays for assessing this compound's antiviral efficacy?

Key assays include IC50/EC50 determination using cell-based viral inhibition models, dose-response curves, and cytotoxicity profiling. These require standardized protocols for cell lines, viral strains, and controls to ensure reproducibility . Spectroscopic methods (e.g., NMR, HPLC) are critical for verifying compound purity and stability during assays .

Q. How should researchers structure a manuscript to present this compound's pharmacological data effectively?

Follow the IMRaD (Introduction, Methods, Results, Discussion) framework:

  • Results : Use tables to compare binding energies (e.g., avg. B.E. in kJ/mol) and figures to illustrate dose-response trends. Avoid data redundancy by contextualizing numerical results .
  • Discussion : Contrast findings with prior studies (e.g., Rutin or Amarogentin), address discrepancies (e.g., lower B.E. in computational vs. experimental models), and propose mechanistic hypotheses .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions between computational predictions and in vitro results for this compound?

Triangulate data by:

  • Testing multiple assay conditions (e.g., pH, temperature) to identify confounding variables .
  • Validating binding affinity via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm docking predictions .
  • Incorporating negative controls (e.g., non-target proteins) to assess specificity . Address discrepancies using frameworks like FINER (Feasible, Novel, Ethical, Relevant) to refine hypotheses .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound's multi-target effects?

Use multivariate regression models to evaluate synergistic/antagonistic interactions across targets (e.g., Spike vs. PL-Pro inhibition). For dose-response data, apply nonlinear regression (e.g., Hill equation) and compare EC50 values using ANOVA with post-hoc Tukey tests . Report confidence intervals and effect sizes to enhance reproducibility .

Q. How can researchers optimize bioactivity assays to account for this compound's pharmacokinetic limitations (e.g., poor solubility)?

Methodological strategies include:

  • Using solubilizing agents (e.g., DMSO with concentration <0.1%) or lipid-based delivery systems .
  • Incorporating cellular uptake assays (e.g., LC-MS quantification in lysates) to correlate extracellular potency with intracellular bioavailability .
  • Applying high-content screening (HCS) to assess multi-parametric responses (e.g., cytotoxicity, viral load, cytokine profiles) .

Q. What frameworks are effective for integrating this compound's multi-target effects into existing pharmacological models?

Employ systems pharmacology tools:

  • Network analysis to map protein-protein interaction (PPI) networks affected by this compound .
  • Use PICO (Population, Intervention, Comparison, Outcome) to structure comparative studies against known multi-target inhibitors (e.g., Rutin) .
  • Apply cheminformatics pipelines to predict off-target interactions and polypharmacological profiles .

Q. Data Analysis and Interpretation

Q. How should researchers address variability in this compound's bioactivity across different experimental models?

Conduct sensitivity analysis to identify critical variables (e.g., cell type, assay duration). Use meta-analysis techniques to aggregate data from disparate studies, applying random-effects models to account for heterogeneity . Transparently report outliers and exclude them only with rigorous justification (e.g., technical errors) .

Q. What criteria should guide the selection of control groups in this compound studies?

Include:

  • Positive controls : Established inhibitors (e.g., Lopinavir for antiviral assays) .
  • Negative controls : Vehicle-only (e.g., buffer) and non-target ligands to confirm assay specificity .
  • Internal controls : Replicate experiments across independent batches to assess technical variability .

Q. Literature and Contextualization

Q. How can systematic reviews enhance the interpretation of this compound's research outcomes?

Systematically catalog findings using PRISMA guidelines, emphasizing:

  • Data synthesis : Compare computational vs. experimental B.E. values across studies .
  • Bias assessment : Evaluate publication bias via funnel plots or Egger’s regression .
  • Gaps identification : Highlight understudied targets (e.g., host-cell entry receptors) for future work .

Properties

IUPAC Name

[(1S,19R,21S,22R,23R)-6,7,8,11,12,13-hexahydroxy-3,16-dioxo-21,22-bis[(3,4,5-trihydroxybenzoyl)oxy]-2,17,20-trioxatetracyclo[17.3.1.04,9.010,15]tricosa-4,6,8,10,12,14-hexaen-23-yl] 3,4,5-trihydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H30O26/c42-15-1-10(2-16(43)26(15)50)36(57)64-33-23-9-62-39(60)13-7-21(48)29(53)31(55)24(13)25-14(8-22(49)30(54)32(25)56)40(61)65-34(33)35(66-37(58)11-3-17(44)27(51)18(45)4-11)41(63-23)67-38(59)12-5-19(46)28(52)20(47)6-12/h1-8,23,33-35,41-56H,9H2/t23-,33-,34+,35-,41+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPBVYZVSXAZMAY-UUUCSUBKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5C6=C(C(=C(C=C6C(=O)O1)O)O)O)O)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5C6=C(C(=C(C=C6C(=O)O1)O)O)O)O)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H30O26
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101030158
Record name Punicafolin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101030158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

938.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88847-11-4
Record name 1,2,4-Tri-O-galloyl-3,6-hexahydroxydiphenoylglucose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088847114
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Punicafolin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101030158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.